molecular formula C20H17N3O4S B2449135 (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477557-23-6

(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2449135
CAS No.: 477557-23-6
M. Wt: 395.43
InChI Key: HXQJHJWSKKMQAS-QZQOTICOSA-N
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Description

(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Biological Activity

The compound (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, structure-activity relationships, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines elements from both pyrrolidine and benzamide frameworks. Its structural formula can be represented as follows:

C18H18N2O3S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure is characterized by the presence of a dioxopyrrolidine moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzamides, including this compound, exhibit significant anticancer properties. For instance, compounds similar to this structure have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways related to cell survival and growth.

Antimicrobial Effects

Benzamide derivatives are known for their antimicrobial activities. Preliminary tests have shown that this compound demonstrates inhibitory effects against specific bacterial strains. The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Studies suggest that modifications in the molecular structure can significantly impact the potency and selectivity of these compounds against various biological targets. For example:

Substituent Effect on Activity
Methoxy groupIncreases lipophilicity
DioxopyrrolidineEnhances interaction with targets
Thiazole moietyContributes to antimicrobial activity

Case Studies

  • Monoclonal Antibody Production : A study demonstrated that similar pyrrolidine derivatives increased monoclonal antibody production in cell cultures while maintaining cell viability. The compound improved cell-specific productivity by enhancing glucose uptake and ATP levels, which are critical for cellular metabolism during antibody production .
  • Anticonvulsant Activity : Another investigation into related compounds revealed significant anticonvulsant properties in animal models. These findings suggest potential applications in treating epilepsy and other neurological disorders .
  • Cholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Some derivatives showed promising IC50 values, indicating strong inhibitory effects .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-22-18-14(27-2)4-3-5-15(18)28-20(22)21-19(26)12-6-8-13(9-7-12)23-16(24)10-11-17(23)25/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQJHJWSKKMQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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